1-[3-(Aminomethyl)cyclohexyl]propan-2-one
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[3-(aminomethyl)cyclohexyl]propan-2-one |
InChI |
InChI=1S/C10H19NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h9-10H,2-7,11H2,1H3 |
InChI Key |
CPFHMWOMFJHFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)cyclohexyl]propan-2-one typically involves the reaction of cyclohexyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes reductive amination with formaldehyde and ammonia to introduce the aminomethyl group. The resulting intermediate is then subjected to further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)cyclohexyl]propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include cyclohexyl ketones or carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted cyclohexyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Aminomethyl)cyclohexyl]propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)cyclohexyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexyl and propan-2-one moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-[3-(Aminomethyl)cyclohexyl]propan-2-one and related compounds:
Physicochemical Properties
- Solubility: Gabapentin (carboxylic acid analog) is freely soluble in water and methanol due to its ionizable group, whereas this compound likely has lower aqueous solubility but improved membrane permeability due to the non-ionizable ketone . Esters (e.g., Compound 9c) exhibit semi-solid states and moderate solubility influenced by ester chain length .
Spectroscopic Data :
Stability and Reactivity
- Diazo Group: The diazo substituent in 1-((cyclohexylmethyl)amino)-3-diazopropan-2-one increases reactivity, making it prone to cycloaddition reactions, unlike the more stable ketone in the target compound .
- Cyclohexenyl vs.
Biological Activity
1-[3-(Aminomethyl)cyclohexyl]propan-2-one, commonly referred to as a Mannich base, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
Mannich bases, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can exert cytotoxic effects on various cancer cell lines. For example:
- Cytotoxicity : Studies have shown that certain Mannich bases exhibit cytotoxicity against prostate cancer cells (PC-3), with IC50 values ranging from 8.2 to 32.1 μM. The mechanism of action is believed to involve the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .
- Mechanisms of Action : The anticancer activity of these compounds may be attributed to their ability to alkylate cellular thiols and disrupt mitochondrial functions, leading to ATP leakage and cell death .
Antimicrobial Activity
The antimicrobial potential of Mannich bases has also been documented:
- Antibacterial and Antifungal Activities : Several studies have reported that this compound and its derivatives demonstrate significant antibacterial and antifungal activities. These compounds are effective against a range of pathogens, suggesting their potential as broad-spectrum antimicrobial agents .
Other Biological Activities
In addition to anticancer and antimicrobial activities, Mannich bases exhibit several other biological effects:
- Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems .
- Anti-inflammatory Effects : Research indicates that these compounds can reduce inflammation through various pathways, making them candidates for treating inflammatory diseases .
- Analgesic Properties : Certain Mannich bases have been evaluated for their pain-relieving effects in animal models, indicating potential use in pain management therapies .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | IC50: 8.2 - 32.1 μM | Inhibition of DNA topoisomerase I |
| Antibacterial | Moderate to High | Disruption of bacterial cell wall synthesis |
| Antifungal | Moderate | Inhibition of fungal growth |
| Anticonvulsant | Promising | Modulation of GABAergic neurotransmission |
| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines |
| Analgesic | Moderate | Interaction with pain pathways |
Case Study 1: Anticancer Activity in Prostate Cancer
In a study conducted by Gul et al., various Mannich bases were tested against androgen-independent prostate cancer (PC-3) cells. The results demonstrated high cytotoxicity against resistant cancer cells while sparing normal cells, highlighting the selective nature of these compounds .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-(Aminomethyl)cyclohexyl]propan-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination of 3-(aminomethyl)cyclohexanone with acetone under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Optimization involves tuning reaction parameters:
- Catalyst loading : 5–10 wt% catalyst relative to the amine precursor.
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
- Monitoring : Progress tracked via TLC or LC-MS to confirm intermediate conversion and final product purity.
Q. How can the structural and stereochemical properties of this compound be rigorously characterized?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and cyclohexyl ring conformation (e.g., chair vs. boat) by co-crystallizing with heavy atoms .
- NMR spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY to distinguish aminomethyl (-CH2NH2) and ketone (C=O) groups.
- NOESY : Detect spatial proximity between cyclohexyl protons and the aminomethyl group to infer stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (C10H19NO) and rules out impurities .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination. Include positive controls (e.g., ampicillin) and solvent blanks .
- Cytotoxicity : Assess via MTT assay on human cell lines (e.g., HEK293) to identify therapeutic index thresholds .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring influence its physicochemical and biological properties?
- Methodological Answer :
- Comparative studies : Synthesize diastereomers (e.g., axial vs. equatorial aminomethyl groups) and compare:
- LogP : Measure partition coefficients (octanol/water) to assess hydrophobicity.
- Bioactivity : Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific interactions .
- Computational modeling : Use DFT (Density Functional Theory) to calculate energy barriers for ring-flipping and predict dominant conformers .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell line passage number).
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride) to identify trends in substituent effects .
- Dose-response validation : Repeat assays with purified enantiomers to rule out racemic mixture artifacts .
Q. How can computational tools predict its metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use software like SwissADME or ADMETLab to estimate:
- Hepatic clearance : Cytochrome P450 metabolism (e.g., CYP3A4/2D6 interactions).
- Toxicity endpoints : Ames test (mutagenicity) and hERG inhibition .
- Molecular docking : Simulate binding to metabolic enzymes (e.g., aldehyde oxidase) to identify potential reactive intermediates .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
- Methodological Answer :
- Solvent polarity : Solubility discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers). Characterize via Hansen solubility parameters (HSPs) .
- Polymorphism : Use DSC (Differential Scanning Calorimetry) and PXRD to detect crystalline vs. amorphous forms, which affect dissolution rates .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
